Carbanilic acid, m-heptyloxy-, 2-piperidinoethyl ester, hydrochloride
Overview
Description
Carbanilic acid, m-heptyloxy-, 2-piperidinoethyl ester, hydrochloride is a chemical compound with the molecular formula C21H35ClN2O3. It is known for its unique structure, which includes a carbanilic acid moiety, a heptyloxy group, and a piperidinoethyl ester. This compound is often used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Carbanilic acid, m-heptyloxy-, 2-piperidinoethyl ester, hydrochloride typically involves the esterification of carbanilic acid with 2-piperidinoethanol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes using automated reactors. The reaction conditions are optimized to maximize efficiency and minimize by-products. The final product is then purified through crystallization or chromatography techniques to achieve the required purity standards.
Chemical Reactions Analysis
Types of Reactions
Carbanilic acid, m-heptyloxy-, 2-piperidinoethyl ester, hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the piperidinoethyl group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Carbanilic acid, m-heptyloxy-, 2-piperidinoethyl ester, hydrochloride is utilized in several scientific research fields:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: This compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is conducted to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Carbanilic acid, m-heptyloxy-, 2-piperidinoethyl ester, hydrochloride involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release active carbanilic acid, which can then interact with enzymes or receptors. The piperidinoethyl group may enhance the compound’s binding affinity and specificity for its targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Carbanilic acid, m-heptyloxy-, 2-piperidinoethyl ester
- Carbanilic acid, m-heptyloxy-, 2-piperidinoethyl ester, sulfate
- Carbanilic acid, m-heptyloxy-, 2-piperidinoethyl ester, phosphate
Uniqueness
Carbanilic acid, m-heptyloxy-, 2-piperidinoethyl ester, hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to its analogs, the hydrochloride salt form may exhibit different solubility and stability characteristics, making it suitable for particular applications in research and industry.
Properties
CAS No. |
55792-22-8 |
---|---|
Molecular Formula |
C21H35ClN2O3 |
Molecular Weight |
399.0 g/mol |
IUPAC Name |
2-piperidin-1-ium-1-ylethyl N-(3-heptoxyphenyl)carbamate;chloride |
InChI |
InChI=1S/C21H34N2O3.ClH/c1-2-3-4-5-9-16-25-20-12-10-11-19(18-20)22-21(24)26-17-15-23-13-7-6-8-14-23;/h10-12,18H,2-9,13-17H2,1H3,(H,22,24);1H |
InChI Key |
FWXCTXLSDFLQJC-UHFFFAOYSA-N |
SMILES |
CCCCCCCOC1=CC=CC(=C1)NC(=O)OCCN2CCCCC2.Cl |
Canonical SMILES |
CCCCCCCOC1=CC=CC(=C1)NC(=O)OCC[NH+]2CCCCC2.[Cl-] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Carbanilic acid, m-heptyloxy-, 2-piperidinoethyl ester, hydrochloride |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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